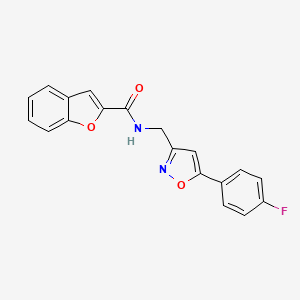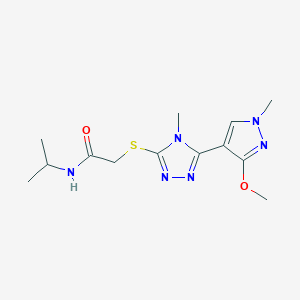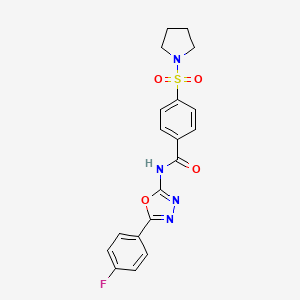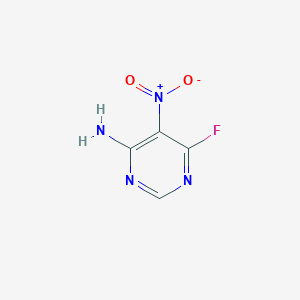![molecular formula C21H23N3O5 B2992811 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954660-79-8](/img/structure/B2992811.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is an organic compound with significant potential in various scientific and industrial applications. Its complex structure involves multiple functional groups, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several stages:
Formation of Benzo[d][1,3]dioxol-5-yl intermediate: : This involves the reaction of catechol with methylene chloride in the presence of a base, leading to the formation of the 1,3-benzodioxole ring.
Formation of Pyrrolidin-3-yl intermediate: : The intermediate can be synthesized through a Mannich reaction involving a ketone, formaldehyde, and an amine.
Urea Formation: : The urea linkage is formed by the reaction between an amine and an isocyanate derivative under controlled conditions.
Coupling Reaction: : The final step involves the coupling of these intermediates through a suitable reagent, such as a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods focus on scaling up these reactions while maintaining purity and yield. This typically involves:
Optimizing reaction conditions: to improve yield and reduce by-products.
Continuous flow synthesis: for better control over reaction parameters.
Purification techniques: like recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea undergoes various types of reactions:
Oxidation: : Typically, strong oxidizing agents can convert certain functional groups within the compound to oxides or higher oxidation states.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the urea or ethoxyphenyl groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : LiAlH4, sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: : Methanol, dichloromethane, toluene.
Major Products
Oxidation products: : Can include various oxides and other oxidized derivatives.
Reduction products: : Primarily involve alcohols and amines.
Substitution products: : A variety of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea finds applications in various fields:
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic synthesis.
Analytical Chemistry: : Employed in the development of chromatographic methods.
Biology
Biochemical Research: : Used to study enzyme interactions and protein-ligand binding.
Medicine
Drug Development: : Investigated for potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
Material Science: : Used in the synthesis of polymers and advanced materials with unique properties.
Agriculture: : Explored for use in pesticide formulations and plant growth regulators.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific enzymes or receptors:
Enzyme Inhibition: : By binding to active sites, it can inhibit the activity of certain enzymes.
Receptor Modulation: : Alters signaling pathways by acting as an agonist or antagonist at specific receptors.
The precise mechanism often involves complex biochemical interactions at the molecular level, influencing pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxyphenyl)urea
1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide
Unique Aspects
Compared to its analogs, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea features:
Enhanced stability: due to its unique structural elements.
Distinct reactivity patterns: offering versatility in synthetic applications.
Specific biological activity: that sets it apart in pharmacological studies.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-3-15(4-7-17)23-21(26)22-11-14-9-20(25)24(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBHJKPSYEWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)

![methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2992733.png)
![N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2992735.png)
![N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2992736.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2992740.png)



![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)


![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992751.png)
